5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Overview
Description
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique properties and diverse reactivity, making it a versatile material in scientific studies.
Preparation Methods
The synthesis of 5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form an intermediate, which is then reacted with hydrazine to produce the final pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole can be compared with other similar compounds, such as:
4-chlorophenylpyrazole: Similar in structure but lacks the ethenyl linkage, resulting in different reactivity and biological activity.
4-chlorophenoxybenzene: Contains the chlorophenoxy group but does not have the pyrazole ring, leading to distinct chemical properties.
Chlorophenylhydrazine: Shares the chlorophenyl group but differs in the presence of the hydrazine moiety instead of the pyrazole ring.
The uniqueness of this compound lies in its combination of the pyrazole ring with the chlorophenoxy and chlorophenyl groups, providing a distinct set of properties and reactivity.
Properties
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-13-3-1-12(2-4-13)11-17(16-9-10-20-21-16)22-15-7-5-14(19)6-8-15/h1-11H,(H,20,21)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCROZIUMBIRHA-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=NN2)OC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C2=CC=NN2)/OC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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